molecular formula C10H11ClN2O2 B2550495 N'-(2-chloropropanoyl)benzohydrazide CAS No. 851115-98-5

N'-(2-chloropropanoyl)benzohydrazide

Cat. No.: B2550495
CAS No.: 851115-98-5
M. Wt: 226.66
InChI Key: YRXSIGFCYFVJPY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N’-(2-chloropropanoyl)benzohydrazide typically involves the reaction of benzohydrazide with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Chemical Reactions Analysis

N’-(2-chloropropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzohydrazide and 2-chloropropanoic acid.

    Oxidation and Reduction:

Scientific Research Applications

N’-(2-chloropropanoyl)benzohydrazide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(2-chloropropanoyl)benzohydrazide is not extensively detailed in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The hydrazide moiety can form covalent bonds with active site residues in enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

N’-(2-chloropropanoyl)benzohydrazide can be compared with other benzohydrazide derivatives, such as:

    N’-benzoylbenzohydrazide: Lacks the 2-chloropropanoyl group, which may result in different reactivity and biological activity.

    N’-(2-bromopropanoyl)benzohydrazide: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    N’-(2-chlorobutanoyl)benzohydrazide: Contains a longer alkyl chain, potentially affecting its solubility and interaction with biological targets.

Properties

IUPAC Name

N'-(2-chloropropanoyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-7(11)9(14)12-13-10(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXSIGFCYFVJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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